5-Hydroxyflavone 5-Hydroxyflavone 5-Hydroxyflavone is a member of flavones.
5-Hydroxyflavone is a natural product found in Lophomyrtus bullata, Conchocarpus heterophyllus, and Primula denticulata with data available.
Brand Name: Vulcanchem
CAS No.: 491-78-1
VCID: VC21337776
InChI: InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
SMILES:
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

5-Hydroxyflavone

CAS No.: 491-78-1

Cat. No.: VC21337776

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxyflavone - 491-78-1

CAS No. 491-78-1
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 5-hydroxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H
Standard InChI Key IYBLVRRCNVHZQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O

Chemical Identity and Structure

Nomenclature and Identifiers

5-Hydroxyflavone belongs to the flavonoid class of compounds and is identified by several naming systems. The compound is systematically designated as 5-hydroxy-2-phenylchromen-4-one or 5-hydroxy-2-phenyl-4H-chromen-4-one . Table 1 summarizes the key identifiers associated with this compound.

ParameterIdentifier
Common Name5-Hydroxyflavone, Primuletin
CAS Registry Number491-78-1
Molecular FormulaC15H10O3
Molecular Weight238.2 g/mol
European Community (EC) Number207-743-1
UNII378AE9MHL3
ChEBI IDCHEBI:172638
ChEMBL IDCHEMBL16807
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O
Standard InChIKeyIYBLVRRCNVHZQJ-UHFFFAOYSA-N

The compound was first registered in chemical databases in 2005, with the most recent modifications to its record made in 2025 .

Structural Characteristics

5-Hydroxyflavone consists of a basic flavone scaffold with a hydroxyl group at position 5. The flavone nucleus comprises a 2-phenylchromen-4-one system, featuring two aromatic rings (A and B) linked through a heterocyclic pyran ring (C) . The presence of the hydroxyl group at position 5 creates a specific electronic distribution that influences its chemical reactivity and biological properties.

The hydroxyl group at the 5-position participates in intramolecular hydrogen bonding with the adjacent carbonyl group at position 4, forming a six-membered ring structure. This structural arrangement is particularly important for its metal-chelating capabilities .

Physical and Chemical Properties

Physical Properties

5-Hydroxyflavone typically appears as a powder at room temperature . Its physical state and appearance are consistent with other flavonoid compounds of similar molecular weight. The compound exhibits specific spectroscopic properties that facilitate its identification and quantification in various matrices.

Table 2 presents key physical and spectroscopic properties of 5-hydroxyflavone:

PropertyValueReference
Physical StatePowder
Absorption Wavelength270 nm
Absorption Epsilon24,500
Collision Cross Section [M+H]+146.37 Å2
Collision Cross Section [M+Na]+159.55 Å2
Collision Cross Section [M+H-H2O]+145.02 Å2

Spectral Characteristics and Analytical Methods

Spectroscopic Data

5-Hydroxyflavone possesses distinctive spectral characteristics that enable its identification and structural elucidation. Various spectroscopic techniques have been employed to characterize this compound, including mass spectrometry, nuclear magnetic resonance (NMR), and UV-visible spectroscopy.

Mass spectrometry data for 5-hydroxyflavone reveals characteristic fragmentation patterns. The following mass spectral data has been reported :

m/zRelative Intensity
237.0609999
135.0119216
238.0642141
237.057999
497.102312
238.06147
498.10682
305.04475

In UV-visible spectroscopy, 5-hydroxyflavone exhibits maximum absorption at 270 nm in methanol, with a molar extinction coefficient (ε) of 24,500 . This characteristic absorption profile is useful for quantitative analysis and purity assessment.

Chromatographic Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), have been employed for the separation, identification, and quantification of 5-hydroxyflavone in various matrices. HPLC analysis has been used to study the metabolism and pharmacokinetics of 5-hydroxyflavone in animal models, including male Sprague-Dawley rats .

The compound can be detected before and after enzymatic hydrolysis with sulfatase and β-glucuronidase, indicating its potential for phase II metabolism involving sulfation and glucuronidation . This analytical approach is crucial for understanding the biotransformation and pharmacokinetic profile of 5-hydroxyflavone.

Biological Activities and Pharmacological Properties

Metabolism and Biotransformation

The metabolism of 5-hydroxyflavone has been investigated in comparative studies with other hydroxyflavones. Research indicates that 5-hydroxyflavone undergoes oxidative metabolism mediated by human cytochrome P450 (CYP) enzymes and liver microsomes .

Specifically, 5-hydroxyflavone can be oxidized to form 5,7-dihydroxyflavone (chrysin) and further to 5,6,7-trihydroxyflavone, although the turnover rates for these reactions are relatively low . The biotransformation of 5-hydroxyflavone is catalyzed by various CYP isoforms, including CYP1A1, CYP1A2, CYP1B1.1, and CYP1B1.3, with different rates and specificities.

Table 3 summarizes the oxidative metabolism of 5-hydroxyflavone:

ReactionEnzymeTurnover RateReference
5-hydroxyflavone → 5,7-dihydroxyflavoneHuman liver microsomesLow
5,7-dihydroxyflavone → 5,6,7-trihydroxyflavoneCYP1B1.1, CYP1B1.3>3.0 min-1
5,7-dihydroxyflavone → 5,6,7-trihydroxyflavoneCYP1A1, CYP1A20.51-0.72 min-1
5,7-dihydroxyflavone → 4',5,7-trihydroxyflavoneCYP2A13, CYP2A60.7-0.1 min-1

Pharmacokinetic studies in Sprague-Dawley rats have investigated the disposition of 5-hydroxyflavone following intravenous administration . These studies employ HPLC analysis before and after enzymatic hydrolysis to determine free and conjugated metabolites in the systemic circulation.

Pharmacological Activities

As a member of the hydroxyflavone class, 5-hydroxyflavone may contribute to various pharmacological effects attributed to flavonoids. Hydroxyflavones in general have been reported to possess antioxidant, antibacterial, antiviral, anti-inflammatory, anticarcinogenic, antiischemic, hypolipidemic, and antimutagenic properties .

The biological activities of 5-hydroxyflavone are influenced by its structural features, particularly the position of the hydroxyl group. The presence of a hydroxyl group at position 5 contributes to specific pharmacodynamic properties, although 5-hydroxyflavone fulfills fewer structural conditions for optimal antioxidant activity compared to more extensively hydroxylated flavonoids like quercetin .

Metal Complexation Properties

Chelation Mechanisms

One of the most significant properties of 5-hydroxyflavone is its ability to chelate metal ions. The compound functions as a bidentate ligand due to the presence of two adjacent electron-donating centers in its molecule . The 5-hydroxyl group and the 4-carbonyl group form a chelation site that can coordinate with various metal ions.

Metal Complexes and Their Applications

5-Hydroxyflavone forms complexes with various metal ions, including biogenic elements like magnesium and zinc. Studies have confirmed that these cations coordinate with two molecules of 5-hydroxyflavone, which act as bidentate ligands . The formation of these complexes has been verified through various spectral analyses, including UV-VIS, IR, NMR, mass spectrometry, fluorescence, and thermal analysis.

The complexation reaction of 5-hydroxyflavone with magnesium and zinc ions can be represented as:

M + 2(5-hydroxyflavone) → M(5-hydroxyflavone)2, where M = Mg or Zn .

Metal complexation can modify the biological activity of flavone ligands, potentially enhancing their pharmacodynamic performance, modulating their hydrophilic or lipophilic character, and influencing their pharmacokinetic profiles . For example, magnesium complexes with flavonoids like quercetin have demonstrated superior antioxidant properties compared to the parent flavones .

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